

# Synthesis of Solvent Yellow 12: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: SOLVENT YELLOW 12

Cat. No.: B1585595

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## Abstract

**Solvent Yellow 12**, with the Colour Index number 11860, is a monoazo dye characterized by its vibrant yellow hue. Its synthesis is a classic example of azo coupling, a fundamental reaction in organic chemistry with broad applications in the manufacturing of colorants. This technical guide provides an in-depth overview of the synthesis pathway of **Solvent Yellow 12**, including detailed experimental protocols, quantitative analysis of the reaction, and characterization of the final product. The core of the synthesis involves the diazotization of o-toluidine, followed by an azo coupling reaction with p-cresol. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, offering a detailed understanding of the synthesis and properties of this important azo dye.

## Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups ( $-N=N-$ ) connecting aromatic rings. Their widespread use stems from their straightforward synthesis, cost-effectiveness, and broad color palette.

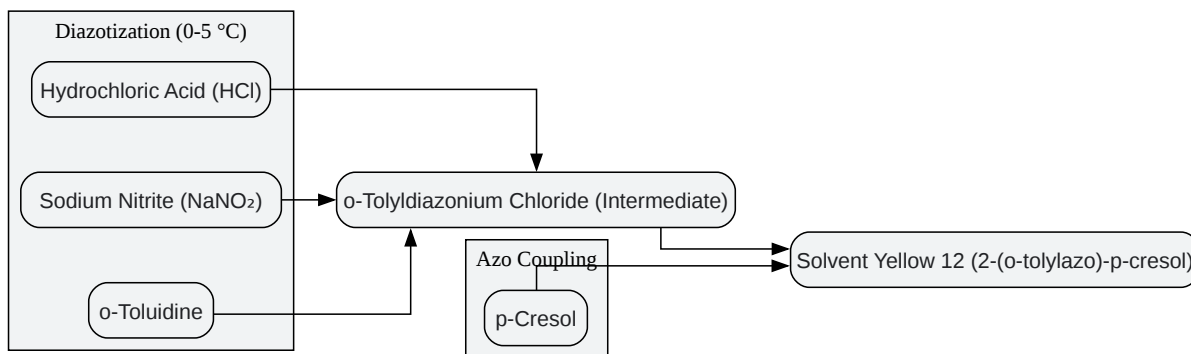
**Solvent Yellow 12**, chemically known as 2-(o-tolylazo)-p-cresol, is a solvent-soluble dye used in various applications, including the coloration of plastics, waxes, and inks. Understanding its synthesis pathway is crucial for process optimization, quality control, and the development of novel analogs with tailored properties.

## Synthesis Pathway

The synthesis of **Solvent Yellow 12** is a two-step process:

- **Diazotization of o-Toluidine:** o-Toluidine is converted into a diazonium salt by treatment with nitrous acid ( $\text{HNO}_2$ ), which is typically generated in situ from sodium nitrite ( $\text{NaNO}_2$ ) and a strong mineral acid, such as hydrochloric acid ( $\text{HCl}$ ). This reaction is carried out at low temperatures ( $0\text{--}5\text{ }^\circ\text{C}$ ) to ensure the stability of the highly reactive diazonium salt.
- **Azo Coupling with p-Cresol:** The resulting o-tolyldiazonium chloride is then reacted with p-cresol in a coupling reaction. The hydroxyl group of p-cresol is an activating group, directing the electrophilic diazonium salt to the ortho position to form the final azo dye, 2-(o-tolylazo)-p-cresol.

The overall reaction is depicted in the following workflow:



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*Synthesis Workflow for **Solvent Yellow 12***

## Experimental Protocols

The following is a representative experimental protocol for the synthesis of **Solvent Yellow 12**.

## Diazotization of o-Toluidine

- In a 250 mL beaker, add 10.7 g (0.1 mol) of o-toluidine to a mixture of 25 mL of concentrated hydrochloric acid and 50 mL of water.
- Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring. A fine precipitate of o-toluidine hydrochloride may form.
- In a separate beaker, dissolve 7.0 g (0.1 mol) of sodium nitrite in 20 mL of water.
- Slowly add the sodium nitrite solution dropwise to the cold o-toluidine hydrochloride suspension over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
- After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.
- The resulting clear solution of o-tolyldiazonium chloride is used immediately in the next step.

## Azo Coupling Reaction

- In a 500 mL beaker, dissolve 10.8 g (0.1 mol) of p-cresol in 100 mL of a 10% sodium hydroxide solution.
- Cool this solution to 5-10 °C in an ice bath.
- Slowly add the previously prepared cold o-tolyldiazonium chloride solution to the p-cresol solution with vigorous stirring.
- A yellow-orange precipitate of **Solvent Yellow 12** will form immediately.
- Continue stirring the reaction mixture for 1-2 hours, allowing the temperature to slowly rise to room temperature.
- Filter the precipitate using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral.
- Dry the crude product in an oven at 60-70 °C.

## Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of **Solvent Yellow 12**.

Parameter	Value	Reference
Reactants		
o-Toluidine (Molar Mass)	107.15 g/mol	
p-Cresol (Molar Mass)	108.14 g/mol	
Sodium Nitrite (Molar Mass)	69.00 g/mol	
Product		
Solvent Yellow 12 (Molar Mass)	226.27 g/mol	[1]
Theoretical Yield	22.63 g (based on 0.1 mol starting material)	
Typical Experimental Yield	85-95%	
Melting Point	97 °C	[1]

## Characterization

### Physical Properties

**Solvent Yellow 12** is a brilliant green-yellow to red-light yellow solid.[1] It is soluble in organic solvents such as ethanol, acetone, and benzene, but insoluble in water.[1]

### Spectroscopic Data

The structure of the synthesized **Solvent Yellow 12** can be confirmed by various spectroscopic techniques.

FTIR (Fourier-Transform Infrared) Spectroscopy:

Wavenumber (cm <sup>-1</sup> )	Assignment
~3400	O-H stretch (phenolic)
~3030	C-H stretch (aromatic)
~2920	C-H stretch (methyl)
~1600, 1500, 1450	C=C stretch (aromatic ring)
~1440	N=N stretch (azo group)
~1250	C-O stretch (phenolic)

<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (in CDCl<sub>3</sub>, δ in ppm):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.8	d	1H	Aromatic H (ortho to azo)
~7.5-7.1	m	6H	Aromatic H
~5.5	s	1H	Phenolic OH
~2.5	s	3H	Ar-CH <sub>3</sub> (from o-toluidine)
~2.3	s	3H	Ar-CH <sub>3</sub> (from p-cresol)

<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy (in CDCl<sub>3</sub>, δ in ppm):

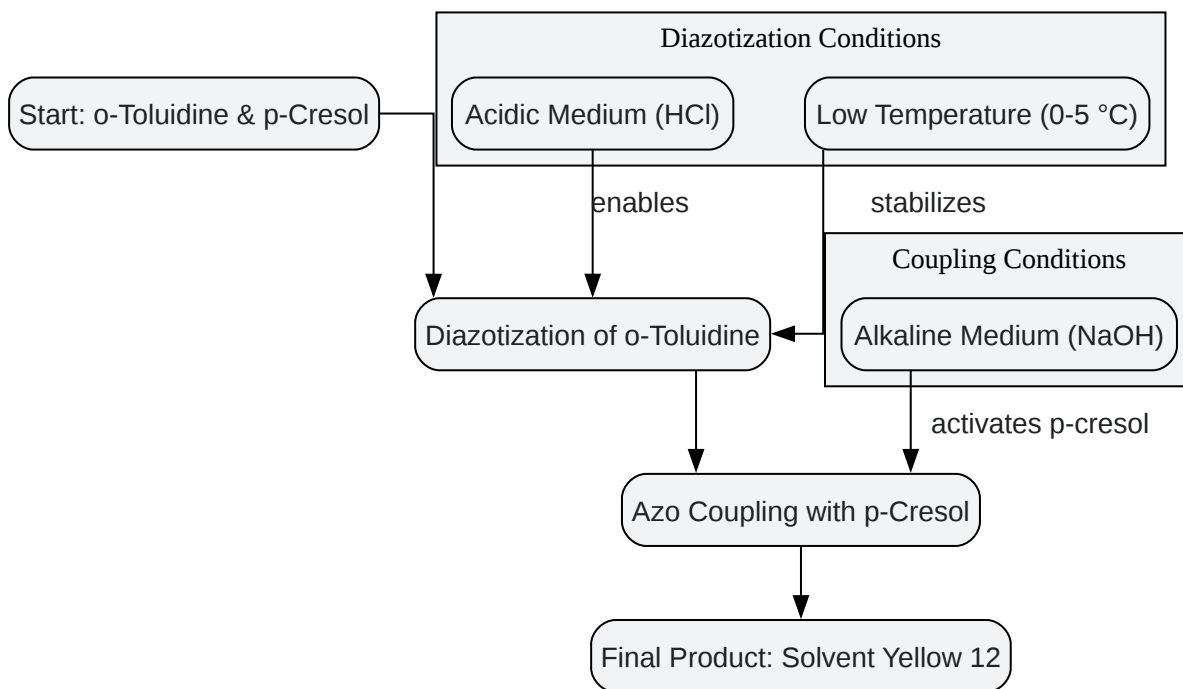
Chemical Shift (ppm)	Assignment
~155	C-OH (aromatic)
~148-120	Aromatic Carbons
~115	Aromatic C-H
~20	Ar-CH <sub>3</sub>
~17	Ar-CH <sub>3</sub>

UV-Vis (Ultraviolet-Visible) Spectroscopy (in Ethanol):

$\lambda_{\text{max}}$ (nm)
~410

## Logical Relationships in Synthesis

The synthesis of **Solvent Yellow 12** is governed by a series of logical chemical principles. The diazotization step requires acidic conditions to generate the reactive nitrosonium ion and low temperatures to prevent the decomposition of the diazonium salt. The azo coupling is an electrophilic aromatic substitution reaction, where the electron-rich phenoxide ion (formed from p-cresol in alkaline medium) is attacked by the electrophilic diazonium ion.



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#### Key Conditions for **Solvent Yellow 12** Synthesis

## Conclusion

The synthesis of **Solvent Yellow 12** via the diazotization of o-toluidine and subsequent coupling with p-cresol is a robust and well-established method for producing this valuable azo dye. This guide has provided a detailed technical overview of the synthesis pathway, including a reproducible experimental protocol and expected quantitative and qualitative outcomes. The characterization data presented serves as a benchmark for confirming the identity and purity of the synthesized product. This information is intended to be a valuable resource for chemists and researchers, facilitating a deeper understanding of azo dye chemistry and its practical applications.

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## References

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